molecular formula C17H14FNO2S2 B2823524 N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide CAS No. 2415470-41-4

N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2823524
CAS RN: 2415470-41-4
M. Wt: 347.42
InChI Key: QEWILPNBIYQHDI-UHFFFAOYSA-N
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Description

The compound appears to contain a bithiophene unit, which is a type of organic compound consisting of two thiophene rings joined by a single bond . The compound also contains a benzamide moiety, which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bithiophene derivatives can be synthesized using various methods, including direct arylation polycondensation . The synthesis of such compounds often involves careful molecular design and optimization .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the bithiophene and benzamide units. Bithiophene units can contribute to the conjugation and electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Bithiophene units can undergo various reactions, including electrophilic aromatic substitution and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the bithiophene and benzamide units, as well as the fluorine and methoxy substituents, would likely affect properties such as solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in a pharmaceutical context, the benzamide moiety could play a role in binding to biological targets .

Future Directions

Research into bithiophene-based compounds is ongoing, with potential applications in areas such as organic electronics and photovoltaics . Further studies could focus on optimizing the synthesis of such compounds, investigating their properties, and exploring their potential uses .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c1-21-16-3-2-11(7-15(16)18)17(20)19-8-14-6-13(10-23-14)12-4-5-22-9-12/h2-7,9-10H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWILPNBIYQHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide

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